molecular formula C9H6F3NO3 B13037245 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone

1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B13037245
M. Wt: 233.14 g/mol
InChI Key: LEQQUOPVCQVCJZ-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone typically involves the nitration of 2-(trifluoromethyl)acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Amino-2-(trifluoromethyl)phenyl)ethanone.

Scientific Research Applications

1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.

Comparison with Similar Compounds

  • 1-(2-Nitro-5-(trifluoromethyl)phenyl)ethanone
  • 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone
  • Ethanone, 2,2,2-trifluoro-1-phenyl-

Uniqueness: 1-(5-Nitro-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-[5-nitro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3NO3/c1-5(14)7-4-6(13(15)16)2-3-8(7)9(10,11)12/h2-4H,1H3

InChI Key

LEQQUOPVCQVCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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